Dox-Ph-PEG1-Cl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

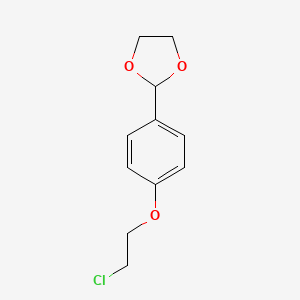

IUPAC Name |

2-[4-(2-chloroethoxy)phenyl]-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c12-5-6-13-10-3-1-9(2-4-10)11-14-7-8-15-11/h1-4,11H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZOSXKGJXGPBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)OCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Dox-Ph-PEG1-Cl and its Role in PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs). These heterobifunctional molecules consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately impacting the efficiency and selectivity of protein degradation.

This guide provides a comprehensive overview of a specific polyethylene glycol (PEG)-based linker, Dox-Ph-PEG1-Cl, also known as PROTAC Linker 34. We will delve into its chemical properties, its role in the synthesis of potent PROTACs, and its application in the degradation of key cancer targets, with a focus on the well-characterized PROTAC, ACBI1.

This compound: Chemical Profile

This compound is a PEG-based PROTAC linker used in the synthesis of PROTACs. Contrary to what its name might suggest, the "Dox" component does not refer to Doxorubicin. Instead, it denotes a 1,3-dioxolane group attached to a phenyl ring.

| Property | Value |

| Systematic Name | 2-(4-(2-Chloroethoxy)phenyl)-1,3-dioxolane |

| Synonym | PROTAC Linker 34 |

| CAS Number | 773095-86-6 |

| Molecular Formula | C₁₁H₁₃ClO₃ |

| Molecular Weight | 228.67 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and other organic solvents |

The chloroethoxy group provides a reactive handle for conjugation to either the POI ligand or the E3 ligase ligand during PROTAC synthesis. The PEG component enhances solubility and can influence the physicochemical properties of the final PROTAC molecule.

Application in the Synthesis of ACBI1: A Potent Degrader of BAF Complex Subunits

A prominent example of the application of a linker derived from the this compound scaffold is in the structure-based design of ACBI1 , a potent and cooperative degrader of the BAF ATPase subunits SMARCA2 and SMARCA4, as well as the PBRM1 protein.[1][2] These proteins are key components of the BAF chromatin remodeling complex, which plays a crucial role in regulating gene expression. Dysregulation of the BAF complex is implicated in various cancers.[3][4]

ACBI1 is composed of a bromodomain ligand that binds to SMARCA2/4 and PBRM1, a linker, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] While the exact synthesis in the primary literature does not explicitly name this compound, the linker in ACBI1 is a closely related derivative, demonstrating the utility of this chemical scaffold.

Quantitative Data for ACBI1

The efficacy of ACBI1 has been demonstrated through the determination of its half-maximal degradation concentration (DC₅₀) in various cell lines.

| Target Protein | Cell Line | DC₅₀ (nM) | Reference |

| SMARCA2 | MV-4-11 | 6 | |

| SMARCA4 | MV-4-11 | 11 | |

| PBRM1 | MV-4-11 | 32 | |

| SMARCA2 | NCI-H1568 | 3.3 | |

| PBRM1 | NCI-H1568 | 15.6 |

Signaling Pathway and Mechanism of Action

The BAF (SWI/SNF) complex is a key regulator of chromatin structure and gene expression. By hydrolyzing ATP, its ATPase subunits, SMARCA2 and SMARCA4, can remodel nucleosomes, thereby controlling the accessibility of DNA to transcription factors. In certain cancers, the loss or mutation of one BAF subunit can create a dependency on another, presenting a therapeutic vulnerability.

ACBI1 targets the bromodomains of SMARCA2 and SMARCA4, bringing them into proximity with the VHL E3 ligase. This leads to the ubiquitination and subsequent proteasomal degradation of these ATPase subunits, disrupting the function of the BAF complex and inducing anti-proliferative effects and apoptosis in cancer cells dependent on these proteins.

Experimental Protocols

Synthesis of ACBI1

The synthesis of ACBI1 is a multi-step process involving the preparation of the bromodomain ligand, the VHL ligand, and the linker, followed by their conjugation. The detailed synthesis is provided in the supplementary information of Farnaby et al., 2019. The general workflow involves:

-

Synthesis of the Bromodomain Ligand: A multi-step synthesis starting from commercially available precursors to yield the SMARCA2/4 bromodomain binder with a suitable attachment point for the linker.

-

Synthesis of the VHL Ligand: Preparation of the hydroxyproline-based VHL ligand, also with a reactive group for linker conjugation.

-

Linker Synthesis and Conjugation: Synthesis of the PEG-based linker and its sequential conjugation to the VHL ligand and then to the bromodomain ligand to form the final PROTAC molecule, ACBI1. Purification is typically performed using high-performance liquid chromatography (HPLC).

Western Blotting for Protein Degradation (DC₅₀ Determination)

This protocol is a standard method to quantify the degradation of a target protein upon treatment with a PROTAC.

-

Cell Culture and Treatment:

-

Seed cells (e.g., MV-4-11) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against the target protein (e.g., anti-SMARCA2) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Probe the membrane for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ value.

-

Cell Viability Assay

This assay measures the effect of the PROTAC on cell proliferation and viability.

-

Cell Seeding:

-

Seed cells in a 96-well plate at an appropriate density.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of the PROTAC.

-

-

Incubation:

-

Incubate the cells for a specified period (e.g., 72 hours).

-

-

Viability Measurement:

-

Add a cell viability reagent (e.g., CellTiter-Glo®) to the wells.

-

Measure the signal (e.g., luminescence) using a plate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the vehicle-treated control.

-

Plot the viability against the PROTAC concentration to determine the IC₅₀ value.

-

Conclusion

This compound and its derivatives represent a valuable class of linkers for the development of potent and effective PROTACs. The successful design of ACBI1, a degrader of key oncogenic proteins, highlights the potential of this linker scaffold in advancing targeted protein degradation as a therapeutic strategy. This guide has provided a comprehensive overview of the chemical properties, synthesis, and biological application of this linker class, offering a valuable resource for researchers in the field of drug discovery and development. The provided experimental protocols and diagrams serve as a foundation for the design and evaluation of novel PROTACs utilizing similar chemical moieties.

References

- 1. benchchem.com [benchchem.com]

- 2. Understanding architecture of cancer-linked BAF protein complexes provides insight into disease | Broad Institute [broadinstitute.org]

- 3. The Many Roles of BAF (mSWI/SNF) and PBAF Complexes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. blog.cellsignal.com [blog.cellsignal.com]

An In-Depth Technical Guide to Dox-Ph-PEG1-Cl: A pH-Sensitive Linker for Advanced Drug Delivery

For researchers, scientists, and professionals in the field of drug development, the design and synthesis of effective drug delivery systems are of paramount importance. The development of targeted therapies that can selectively release cytotoxic agents at the tumor site while minimizing systemic toxicity is a primary goal. In this context, pH-sensitive linkers have emerged as a critical component in the construction of advanced drug-conjugates. This technical guide provides a comprehensive overview of Dox-Ph-PEG1-Cl, a bifunctional linker designed for the pH-dependent release of therapeutic agents.

Core Molecule: this compound

This compound is a molecule featuring a pH-sensitive phenyl ether linkage, a short polyethylene glycol (PEG) spacer, and a terminal chloride group. While the "Dox" prefix might suggest a direct conjugation to the anthracycline antibiotic Doxorubicin, available data identifies this compound as a discrete chemical entity used in the synthesis of more complex drug delivery systems. It is also known in some contexts as PROTAC Linker 34, highlighting its utility in the development of Proteolysis Targeting Chimeras (PROTACs).[1]

Chemical Structure and Properties

The fundamental characteristics of this compound are summarized in the table below, based on information from various chemical suppliers.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃ClO₃ | [2] |

| Molecular Weight | 228.67 g/mol | [2] |

| CAS Number | 773095-86-6 | [2] |

| Purity | ≥95% | |

| Functional Groups | Chloride, Phenyl, PEG | |

| Storage | Store at -5°C, keep in dry and dark conditions |

Application in pH-Sensitive Drug Delivery with Doxorubicin

The true utility of a linker like this compound is realized when it is incorporated into a larger drug delivery construct. The "Ph" component suggests a pH-sensitive linkage, a common strategy in cancer therapy. Tumor microenvironments are typically more acidic than healthy tissues. This physiological difference can be exploited to trigger the release of a conjugated drug, such as Doxorubicin, specifically at the tumor site.

The general principle involves connecting Doxorubicin to a carrier molecule (often a polymer like PEG to enhance solubility and circulation time) via a pH-labile bond, such as a hydrazone or an acetal. While the precise structure of a "this compound" conjugate with Doxorubicin is not explicitly detailed in the provided search results, the components suggest a design for a pH-responsive pro-drug.

Mechanism of pH-Sensitive Release

The acidic environment of a tumor can catalyze the cleavage of acid-labile linkers. For instance, hydrazone bonds are known to be stable at physiological pH (7.4) but hydrolyze at lower pH values (pH 5.0-6.5) found in endosomes and lysosomes of cancer cells. This targeted release mechanism is designed to concentrate the cytotoxic effects of Doxorubicin within the cancer cells, thereby reducing damage to healthy tissues and mitigating the severe side effects associated with conventional chemotherapy.

The "proton sponge effect" is another phenomenon that can enhance drug release from pH-sensitive delivery systems. As the conjugate is internalized into the endosome, the influx of protons to cleave the linker, accompanied by chloride ions, can lead to osmotic swelling and rupture of the endosome, releasing the active drug into the cytoplasm.

Experimental Protocols

While specific protocols for the synthesis and use of a direct "Doxorubicin-Ph-PEG1-Cl" conjugate are not available, general methodologies for the creation and evaluation of pH-sensitive Doxorubicin-PEG conjugates are well-documented in the scientific literature.

Synthesis of pH-Sensitive PEG-Doxorubicin Conjugates

A common synthetic route involves the reaction of a functionalized PEG with Doxorubicin. For example, to form a hydrazone linkage, a PEG molecule with a terminal aldehyde or ketone group is reacted with the hydrazine moiety of Doxorubicin.

General Synthesis of Aldehyde-Functionalized PEG (PEG-CHO)

-

Dissolve a carboxyl-terminated PEG, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and 4-dimethylaminopyridine (DMAP) in a suitable organic solvent like dichloromethane (DCM).

-

Add a hydroxybenzaldehyde derivative to the solution.

-

Allow the reaction to proceed under an inert atmosphere for a specified time.

-

Purify the resulting PEG-CHO by washing with acidic and basic aqueous solutions, followed by drying and precipitation.

General Synthesis of PEG-Doxorubicin Conjugate

-

Dissolve the purified PEG-CHO and Doxorubicin hydrochloride in a solvent such as dimethylformamide (DMF) in the presence of a base like triethylamine (TEA).

-

Allow the reaction to proceed overnight.

-

The resulting conjugate can be purified by precipitation and washing to remove unreacted starting materials.

In Vitro Drug Release Studies

To evaluate the pH-sensitive release profile, the drug conjugate is typically incubated in buffer solutions of different pH values (e.g., pH 7.4 to simulate physiological conditions and pH 5.0 to mimic the endosomal environment).

Dialysis Method for Drug Release

-

A solution of the Doxorubicin conjugate is placed in a dialysis bag with a specific molecular weight cut-off.

-

The dialysis bag is immersed in a larger volume of buffer at the desired pH and temperature (typically 37°C).

-

At predetermined time intervals, aliquots of the external buffer are withdrawn and analyzed for the concentration of released Doxorubicin, usually by UV-Vis spectrophotometry or fluorescence spectroscopy.

-

The cumulative percentage of drug release is then plotted against time.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the general workflow for the synthesis and evaluation of pH-sensitive drug-polymer conjugates.

References

An In-Depth Technical Guide to the Mechanism of Action of Dox-Ph-PEG1-Cl in Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the forefront of this field are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that harness the cell's natural protein disposal machinery to selectively eliminate proteins of interest. The architecture of a PROTAC is crucial to its function, comprising a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties. This technical guide focuses on the role and mechanism of a specific linker, Dox-Ph-PEG1-Cl, in the context of a well-characterized PROTAC, ACBI1, a potent degrader of the BAF complex ATPases SMARCA2 and SMARCA4.

This compound, also known as PROTAC Linker 34, is a polyethylene glycol (PEG)-based linker utilized in the synthesis of PROTACs. Its chemical structure is 2-(4-(2-Chloroethoxy)phenyl)-1,3-dioxolane. This guide will delve into the mechanism of action of PROTACs synthesized using this linker, with a specific focus on the extensively studied degrader, ACBI1.

The PROTAC Mechanism of Action: A General Overview

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity, orchestrated by the PROTAC molecule, leads to the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

ACBI1: A Case Study Utilizing the this compound Linker Scaffold

A key example of a PROTAC synthesized with a linker derived from this compound is ACBI1. This potent and selective degrader targets the bromodomains of the BAF (SWI/SNF) chromatin remodeling complex ATPases, SMARCA2 and SMARCA4, as well as the PBAF complex member PBRM1. The degradation of these proteins has significant therapeutic implications, particularly in cancers with specific BAF complex vulnerabilities.

Quantitative Data on ACBI1-Mediated Protein Degradation

The efficacy of ACBI1 has been quantified in various cancer cell lines. The following tables summarize the key degradation and anti-proliferative data.

Table 1: Degradation Potency (DC50) of ACBI1 in MV-4-11 Cells [1]

| Target Protein | DC50 (nM) |

| SMARCA2 | 6 |

| SMARCA4 | 11 |

| PBRM1 | 32 |

Table 2: Anti-proliferative Activity (IC50) of ACBI1 [1]

| Cell Line | IC50 (nM) | Treatment Duration |

| MV-4-11 | 29 | 7 days |

| SK-MEL-5 | 77 | 7 days |

Mechanism of Action of ACBI1

ACBI1 operates by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the target proteins SMARCA2, SMARCA4, and PBRM1. The this compound derived linker plays a critical role in positioning the VHL ligase and the target protein in a productive orientation for ubiquitination within the ternary complex.

The degradation of SMARCA2 and SMARCA4, the catalytic subunits of the BAF complex, disrupts chromatin remodeling processes that are essential for gene expression programs controlling cell proliferation and survival. In cancer cells dependent on these proteins, their degradation leads to cell cycle arrest and apoptosis.[1]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of ACBI1.

Western Blotting for Protein Degradation

Objective: To quantify the dose-dependent degradation of target proteins.

Protocol:

-

Cell Culture and Treatment: Seed cells (e.g., MV-4-11) in appropriate culture plates and allow them to adhere overnight. Treat the cells with a serial dilution of ACBI1 (e.g., 0.1 nM to 1000 nM) or DMSO as a vehicle control for a specified duration (e.g., 18 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., anti-SMARCA2, anti-SMARCA4, anti-PBRM1) and a loading control (e.g., anti-β-actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 value.

Cell Viability Assay

Objective: To determine the anti-proliferative effect of the PROTAC.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MV-4-11, SK-MEL-5) in 96-well plates at an appropriate density.

-

Compound Treatment: Treat the cells with a range of concentrations of ACBI1 and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 7 days).

-

Viability Assessment: Measure cell viability using a commercially available kit, such as CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Normalize the viability data to the vehicle-treated control and plot the results to determine the IC50 value.

Apoptosis Assay

Objective: To confirm that the observed reduction in cell viability is due to the induction of apoptosis.

Protocol:

-

Cell Treatment: Treat cells with ACBI1 at a concentration around its IC50 value.

-

Apoptosis Detection: Use a real-time apoptosis assay, such as the IncuCyte® Caspase-3/7 Green Apoptosis Assay Reagent, to monitor caspase-3/7 activation over time.

-

Imaging and Analysis: Acquire and analyze images using a live-cell imaging system to quantify the number of apoptotic cells.

Conclusion

The this compound linker serves as a crucial component in the construction of potent PROTAC degraders, as exemplified by ACBI1. This technical guide has provided an in-depth overview of the mechanism of action of PROTACs utilizing this linker scaffold, focusing on the targeted degradation of the BAF complex subunits SMARCA2 and SMARCA4. The provided quantitative data, signaling pathway diagrams, and experimental protocols offer a comprehensive resource for researchers and drug development professionals working in the field of targeted protein degradation. The successful development of ACBI1 underscores the importance of rational linker design in optimizing the efficacy and therapeutic potential of PROTACs.

References

An In-depth Technical Guide to the Dox-Ph-PEG1-Cl Linker for Drug Development Professionals

This guide provides a detailed overview of the Dox-Ph-PEG1-Cl linker, a critical component in the development of advanced therapeutic agents such as Proteolysis Targeting Chimeras (PROTACs). Below, we explore its constituent parts, chemical properties, and its role in sophisticated drug delivery and protein degradation systems.

Core Components and Chemical Identity

The this compound linker is a heterobifunctional molecule designed for the covalent attachment of the chemotherapy drug Doxorubicin to a target protein ligand. Its name delineates its primary chemical moieties:

-

Dox: Represents Doxorubicin, a potent anthracycline antibiotic widely used in cancer chemotherapy.

-

Ph: Refers to a phenyl group, which often serves as a rigid spacer element within the linker.

-

PEG1: Indicates a single polyethylene glycol unit, which can enhance solubility and provide appropriate spacing.

-

Cl: A terminal chloro group that acts as a reactive handle for conjugation.

This linker is also commercially known as PROTAC Linker 34 .

Chemical and Physical Properties

The fundamental properties of the this compound linker are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-(4-(2-chloroethoxy)phenyl)-1,3-dioxolane |

| Synonyms | This compound, PROTAC Linker 34 |

| CAS Number | 773095-86-6 |

| Molecular Formula | C₁₁H₁₃ClO₃ |

| Molecular Weight | 228.67 g/mol |

| Appearance | To be determined |

| Solubility | To be determined |

| Storage Conditions | Dry, dark, -20°C for long term |

Synthesis and Conjugation Protocols

Representative Synthesis of the 2-phenyl-1,3-dioxolane Core

The dioxolane group in the linker serves as a protecting group for a benzaldehyde derivative. A general method for the formation of such a structure is the acid-catalyzed reaction of a benzaldehyde with ethylene glycol.

Objective: To synthesize a 2-(substituted-phenyl)-1,3-dioxolane.

Materials:

-

Substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde as a precursor)

-

Ethylene glycol

-

p-Toluenesulfonic acid (p-TsOH) or another acid catalyst

-

Toluene or another suitable solvent for azeotropic removal of water

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

A solution of the substituted benzaldehyde (1.0 equivalent), ethylene glycol (1.2-1.5 equivalents), and a catalytic amount of p-TsOH (0.01-0.05 equivalents) in toluene is refluxed using a Dean-Stark apparatus.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and washed with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a water wash.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The product can be further purified by column chromatography if necessary.

To obtain the chloroethoxy functionality, a subsequent Williamson ether synthesis would be performed on the hydroxyl group of the 2-(4-hydroxyphenyl)-1,3-dioxolane intermediate with a suitable chloro-containing electrophile.

General Protocol for Conjugation of Doxorubicin to a Chloro-functionalized Linker

The primary amine on the daunosamine sugar moiety of Doxorubicin is the most common site for conjugation.[1] This amine can act as a nucleophile to displace the chlorine atom on the linker in a nucleophilic substitution reaction.

Objective: To conjugate Doxorubicin to the this compound linker.

Materials:

-

Doxorubicin hydrochloride

-

This compound linker

-

A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)

-

Anhydrous polar aprotic solvent (e.g., dimethylformamide, DMF)

Procedure:

-

Doxorubicin hydrochloride is dissolved in anhydrous DMF, and the solution is treated with a slight excess of DIPEA to neutralize the hydrochloride and deprotonate the primary amine.

-

The this compound linker (1.0-1.2 equivalents) is added to the solution.

-

The reaction mixture is stirred at room temperature or with gentle heating under an inert atmosphere (e.g., nitrogen or argon).

-

The progress of the reaction is monitored by HPLC or LC-MS.

-

Upon completion, the reaction mixture is typically purified by preparative HPLC to isolate the Doxorubicin-linker conjugate.

Quantitative Data on Linker Stability

Specific experimental data on the stability of the this compound linker is not extensively published. However, the stability of the 1,3-dioxolane group, which functions as a cyclic acetal, is well-characterized in organic chemistry.

| Condition | Stability of 1,3-Dioxolane Group |

| Strongly Acidic (pH < 3) | Labile, readily hydrolyzed |

| Mildly Acidic (pH 4-6) | Moderately stable, slow hydrolysis |

| Neutral (pH 7) | Generally stable |

| Basic (pH > 8) | Highly stable |

| Strong Bases (e.g., LDA) | Stable |

| Nucleophiles | Stable |

| Oxidizing/Reducing Agents | Generally stable |

This data is representative of the general stability of 1,3-dioxolanes and may not reflect the exact behavior of the this compound linker under all conditions.[2][3]

Application in PROTACs and Visualized Mechanisms

The this compound linker is primarily designed for the synthesis of PROTACs. In a PROTAC, the linker connects a ligand that binds to a target protein of interest (POI) with a ligand for an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

Mechanism of Action of a PROTAC

Caption: General mechanism of action for a PROTAC molecule.

Experimental Workflow for PROTAC Evaluation

The development and validation of a PROTAC involve a systematic experimental workflow to assess its efficacy and mechanism of action.

Caption: A typical experimental workflow for the evaluation of a PROTAC.[][5]

Conclusion

The this compound linker represents a versatile tool in the construction of complex therapeutic molecules, particularly PROTACs. Its defined chemical structure with a reactive chloro group allows for the straightforward conjugation of payloads like Doxorubicin, while the phenyl and PEG components provide necessary spacing and physicochemical properties. Understanding the synthesis of its core components and the general principles of its conjugation and application is crucial for researchers and drug developers aiming to leverage targeted protein degradation and advanced drug delivery strategies in their work. Further research into the specific properties and applications of this linker will undoubtedly continue to expand its utility in the development of novel therapeutics.

References

- 1. Recent doxorubicin-conjugates in cancer drug delivery: Exploring conjugation strategies for enhanced efficacy and reduced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 5. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]

An In-depth Technical Guide to the Role of the Dioxolane Group in Dox-Ph-PEG1-Cl (PROTAC Linker 34)

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This guide provides a detailed technical analysis of the pivotal role of the 1,3-dioxolane functional group within the molecule Dox-Ph-PEG1-Cl (CAS 773095-86-6), also known as PROTAC Linker 34. Contrary to what its shorthand name might imply, this molecule is not a Doxorubicin conjugate. Instead, it is a bifunctional linker molecule designed for use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates. The central focus of this whitepaper is the dioxolane group's function as a pH-sensitive, cleavable linker element.

Introduction: The Chemistry of this compound

This compound, with the systematic name 2-(4-(2-chloroethoxy)phenyl)-1,3-dioxolane, is a heterobifunctional linker. Its structure comprises three key features:

-

A 1,3-dioxolane ring attached to a phenyl group.

-

A short polyethylene glycol (PEG) -like motif (-OCH₂CH₂Cl).

-

A reactive chloroalkyl group (-Cl), which serves as a handle for covalent conjugation to nucleophilic sites on proteins or other molecules.

The defining characteristic of this linker is the 1,3-dioxolane moiety. This functional group is a cyclic acetal, which is known to be stable under neutral and basic conditions but is susceptible to hydrolysis under acidic conditions. This property makes it an attractive component for drug delivery systems and chemical biology tools where cleavage is desired in specific acidic microenvironments, such as the endosome or lysosome of a cell (pH 4.5-6.5), or the slightly acidic milieu of a tumor.

The Dioxolane Group as a pH-Sensitive Trigger

The core function of the dioxolane group in this linker is to act as an acid-labile "masked" carbonyl. At physiological pH (≈7.4), the acetal is stable, ensuring the integrity of the conjugate during systemic circulation. However, upon exposure to an acidic environment, the acetal undergoes hydrolysis, breaking the linker and releasing its conjugated cargo.

Mechanism of Acid-Catalyzed Hydrolysis

The cleavage of the dioxolane ring proceeds via a well-established acid-catalyzed hydrolysis mechanism. The reaction is initiated by the protonation of one of the dioxolane oxygen atoms, which enhances its leaving group ability. This is followed by the formation of a resonance-stabilized oxocarbenium ion, which is the rate-determining step. This intermediate is then attacked by water, leading to a hemiacetal that rapidly decomposes to the final products: a benzaldehyde derivative and ethylene glycol.

The rate of this hydrolysis is highly dependent on the electronic properties of the substituents on the phenyl ring. Electron-donating groups stabilize the oxocarbenium intermediate, accelerating hydrolysis, while electron-withdrawing groups have the opposite effect.

Quantitative Analysis of Aryl-Dioxolane Hydrolysis

While specific kinetic data for this compound is not extensively published, the hydrolysis rates of analogous 2-aryl-1,3-dioxolanes have been studied. This data provides a strong basis for understanding the expected behavior of the linker. The rate of hydrolysis is significantly faster at pH 5.0 (mimicking endosomal conditions) compared to pH 7.4 (mimicking physiological conditions).

Table 1: Comparative Hydrolysis Half-life (t½) of Analogous Benzaldehyde Acetals

| Compound | Substituent on Phenyl Ring | Half-life at pH 7.4 | Half-life at pH 5.0 | Reference Compound For |

|---|---|---|---|---|

| Benzaldehyde diethyl acetal | -H (Unsubstituted) | Stable | ~35 minutes | General Acetal Lability |

| 4-Methoxybenzaldehyde diethyl acetal | -OCH₃ (Electron-Donating) | ~20 hours | < 1 minute | Accelerated Cleavage |

| 4-Nitrobenzaldehyde diethyl acetal | -NO₂ (Electron-Withdrawing)| Very Stable | > 100 hours | Attenuated Cleavage |

Note: Data is compiled from various literature sources on acetal hydrolysis kinetics and is intended for comparative purposes to illustrate the principles of electronic effects on hydrolysis rates. Actual rates for this compound would need to be determined experimentally.

Experimental Protocols

Protocol for Synthesis of 2-Aryl-1,3-Dioxolanes

This protocol describes a general method for the synthesis of the dioxolane moiety, analogous to the structure in this compound.

Materials:

-

Substituted benzaldehyde (1.0 eq)

-

Ethylene glycol (1.2 eq)

-

Toluene (as solvent)

-

p-Toluenesulfonic acid (p-TsOH) (0.02 eq, catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add the benzaldehyde, ethylene glycol, and toluene.

-

Add the catalytic amount of p-TsOH.

-

Heat the mixture to reflux. Water produced during the reaction is removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the pure 2-aryl-1,3-dioxolane.

Protocol for Determining pH-Dependent Hydrolysis via HPLC

This protocol outlines a method to quantify the stability of the dioxolane linker at different pH values.

Materials & Equipment:

-

This compound or analogous compound

-

Phosphate-buffered saline (PBS) at pH 7.4

-

Acetate or citrate buffer at pH 5.0

-

Acetonitrile (ACN) or Methanol (MeOH), HPLC grade

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

Procedure:

-

Prepare a stock solution of the test compound in a suitable organic solvent (e.g., ACN or DMSO) at a known concentration (e.g., 10 mM).

-

Set up two sets of vials. In one set, add the pH 7.4 buffer. In the other, add the pH 5.0 buffer.

-

Initiate the experiment by adding a small aliquot of the stock solution to each buffer vial to achieve a final concentration suitable for HPLC analysis (e.g., 100 µM).

-

Incubate the vials at 37°C.

-

At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

-

Immediately quench any further reaction by diluting the aliquot in the HPLC mobile phase or neutralizing the acidic sample if necessary.

-

Analyze the samples by HPLC. The disappearance of the parent compound peak and the appearance of the aldehyde product peak are monitored by UV absorbance.

-

Quantify the peak areas to determine the percentage of the compound remaining at each time point.

-

Plot the natural logarithm of the remaining concentration versus time. The slope of this line is the negative of the pseudo-first-order rate constant (k), and the half-life can be calculated as t½ = 0.693 / k.

Visualizing Pathways and Workflows

Diagram: Acid-Catalyzed Hydrolysis of this compound

This diagram illustrates the chemical transformation of the linker in an acidic environment, leading to its cleavage.

Diagram: Experimental Workflow for pH Lability Assay

This flowchart outlines the key steps in determining the linker's stability under different pH conditions.

Conclusion

The dioxolane group is the central functional element of the this compound linker. It serves as a stable, yet cleavable, linkage that is responsive to acidic stimuli. This pH-sensitivity allows for the design of sophisticated bioconjugates, such as PROTACs or antibody-drug conjugates, that can release a payload or change structure within the acidic compartments of a target cell. By acting as a protected carbonyl, the 2-aryl-1,3-dioxolane moiety provides a powerful tool for researchers developing next-generation therapeutics that require precise, environmentally triggered activation. Understanding the kinetics and mechanism of its cleavage is critical for the rational design and optimization of these complex biological agents.

The Pivotal Role of PEG Linkers in PROTAC Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to specifically eliminate target proteins rather than merely inhibiting them. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is far more than a simple spacer; it plays a critical role in almost every aspect of PROTAC function, from target engagement and ternary complex formation to the overall physicochemical properties of the molecule. Among the various linker chemistries, polyethylene glycol (PEG) linkers are frequently employed due to their unique and advantageous properties. This in-depth technical guide explores the multifaceted functions of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers in the rational design of novel protein degraders. PEG linkers are known to enhance the aqueous solubility and cell permeability of PROTAC molecules, which can improve their overall performance.[1]

The Core Function of PEG Linkers in PROTAC Efficacy

The primary role of the linker in a PROTAC is to facilitate the formation of a stable and productive ternary complex between the target protein and an E3 ligase.[1] The length, flexibility, and chemical composition of the linker are critical determinants of this process and, consequently, the degradation efficiency of the PROTAC.

Ternary Complex Formation: The PEG linker must be of an optimal length to bridge the POI and the E3 ligase without inducing steric hindrance. A linker that is too short can prevent the formation of a stable complex, while an excessively long linker may lead to a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. The flexibility of PEG linkers can allow the PROTAC to adopt a more favorable conformation for ternary complex formation, which is particularly beneficial for challenging targets.[1] The stability of this ternary complex is paramount to the efficiency of target protein ubiquitination and subsequent degradation.[1]

Physicochemical Properties: PEG linkers are composed of repeating ethylene glycol units, which impart hydrophilicity to the PROTAC molecule. This increased water solubility is a significant advantage, as many PROTACs are large molecules that can suffer from poor solubility.[2] Improved solubility can, in turn, enhance cell permeability and oral absorption.

Quantitative Impact of PEG Linker Length on PROTAC Performance

Systematic variation of the PEG linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is highly dependent on the specific POI and E3 ligase pair.

| Target Protein | E3 Ligase | Linker Composition/Length | DC50 (nM) | Dmax (%) | Reference |

| TBK1 | VHL | < 12 atoms | Inactive | N/A | |

| VHL | 21 atoms (PEG/alkyl) | 3 | 96 | ||

| VHL | 29 atoms (PEG/alkyl) | 292 | 76 | ||

| BTK | CRBN | < 4 PEG units | Impaired Potency | - | |

| CRBN | ≥ 4 PEG units | Potent | - | ||

| ERα | VHL | 12 atoms (PEG/alkyl) | Less Potent | - | |

| VHL | 16 atoms (PEG/alkyl) | More Potent | - |

Table 1: Effect of Linker Length on PROTAC Degradation Efficacy. This table summarizes data from studies on different target proteins, illustrating the critical impact of linker length on degradation potency (DC50) and maximal degradation (Dmax).

| PROTAC Series | Linker Composition | Permeability (Papp, 10⁻⁶ cm/s) | Reference |

| VH032-based | 1-unit PEG | ~0.005 | |

| 2-unit PEG | ~0.6 | ||

| 3-unit PEG | ~0.03 | ||

| Alkyl | ~0.002 |

Table 2: Influence of Linker Composition on PROTAC Permeability. This table presents data on how varying the linker composition, including the number of PEG units, affects the apparent permeability (Papp) of PROTACs as measured by the Parallel Artificial Membrane Permeability Assay (PAMPA).

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation

Objective: To quantify the degradation of a target protein in cells following treatment with a PROTAC.

Methodology:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

-

Normalize the protein concentration of all samples with lysis buffer.

-

-

Sample Preparation and SDS-PAGE:

-

Add an equal volume of 2x Laemmli sample buffer to each lysate.

-

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

-

Load equal amounts of protein per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

-

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.

Methodology:

-

Preparation of the PAMPA Plate:

-

A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., 1% lecithin in dodecane) to form an artificial membrane.

-

The acceptor plate is filled with buffer.

-

-

Compound Preparation:

-

Dissolve the PROTACs in a suitable buffer, often containing a small percentage of DMSO.

-

-

Assay Execution:

-

Add the PROTAC solution to the donor wells of the filter plate.

-

Place the donor plate on top of the acceptor plate.

-

Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

-

-

Quantification:

-

After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using liquid chromatography-mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (V_A / (Area × time)) × [drug]_acceptor / ([drug]_donor - [drug]_acceptor) where V_A is the volume of the acceptor well, Area is the surface area of the membrane, and time is the incubation time.

-

Protocol 3: Ternary Complex Formation Assay (Isothermal Titration Calorimetry - ITC)

Objective: To measure the thermodynamic parameters of PROTAC binding to the POI and E3 ligase, and the formation of the ternary complex.

Methodology:

-

Sample Preparation:

-

Purify the POI, E3 ligase, and synthesize the PROTAC.

-

Dialyze all components into the same buffer to minimize buffer mismatch effects.

-

Accurately determine the concentration of all components.

-

-

ITC Instrument Setup:

-

Set the desired temperature (e.g., 25°C).

-

Perform control titrations (e.g., buffer into buffer, ligand into buffer) to establish the heat of dilution.

-

-

Binary Titrations:

-

Titration 1 (PROTAC into POI): Fill the ITC cell with the POI solution and the syringe with the PROTAC solution.

-

Titration 2 (PROTAC into E3 Ligase): Fill the ITC cell with the E3 ligase solution and the syringe with the PROTAC solution.

-

-

Ternary Titration:

-

Titration 3 (PROTAC into POI + E3 Ligase): Fill the ITC cell with a solution containing both the POI and the E3 ligase. Fill the syringe with the PROTAC solution.

-

-

Data Analysis:

-

Integrate the raw ITC data to obtain the heat change per injection.

-

Fit the integrated data from the binary titrations to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n).

-

Analyze the ternary titration data to determine the apparent binding affinity.

-

Calculate the cooperativity factor (α) from the binary and ternary Kd values. A value of α > 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.

-

Visualizing Key Processes in PROTAC Design

PROTAC Mechanism of Action

Caption: A schematic of the PROTAC mechanism of action.

PROTAC Discovery and Optimization Workflow

Caption: A typical workflow for PROTAC discovery and optimization.

BRD4 Signaling Pathway Targeted by PROTACs

Caption: Signaling pathway of BRD4 and its disruption by a PROTAC.

Conclusion

The linker is a critical component in the design of effective PROTACs, and PEG linkers offer a versatile and highly effective scaffold. Their inherent hydrophilicity can significantly improve the solubility and permeability of these large molecules, while their tunable length allows for the precise optimization of ternary complex formation. The quantitative data and experimental protocols provided in this guide underscore the importance of systematic linker evaluation in the PROTAC design process. By carefully considering the impact of the PEG linker on degradation efficacy, permeability, and ternary complex stability, researchers can accelerate the development of novel and potent protein degraders for a wide range of therapeutic applications. The continued exploration of linker chemistry and its influence on PROTAC biology will undoubtedly be a key driver of innovation in the field of targeted protein degradation.

References

An In-depth Technical Guide to PROTAC Technology Utilizing PEG Linkers

Abstract: Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[1][2] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[3][4] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the key ternary complex.[5] Among various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their favorable characteristics, including hydrophilicity, biocompatibility, and synthetically tunable length. This guide provides a comprehensive technical overview of PROTAC technology with a specific focus on the design, application, and evaluation of PEG linkers, complete with quantitative data, detailed experimental protocols, and process visualizations for researchers in drug discovery and development.

The PROTAC Mechanism of Action

PROTACs function catalytically by hijacking the cell's natural protein disposal machinery. The process begins with the PROTAC molecule simultaneously binding to both the target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex (POI-PROTAC-E3). This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. Once the POI is polyubiquitinated, it is recognized and targeted for degradation by the 26S proteasome. The PROTAC molecule is then released and can engage another POI and E3 ligase, continuing the degradation cycle.

The Role of PEG Linkers in PROTAC Design

The linker is far more than an inert spacer; it is a critical element that dictates the biological activity and drug-like properties of a PROTAC. Its length, composition, and attachment points influence ternary complex formation, cellular permeability, and ultimately, degradation efficiency.

Properties and Advantages of PEG Linkers

PEG linkers are among the most common motifs used in PROTAC design, present in over half of reported structures. Their popularity stems from several advantageous properties:

-

Enhanced Solubility: The repeating ethylene glycol units impart excellent hydrophilicity, which can improve the aqueous solubility of the often large and hydrophobic PROTAC molecules. This is crucial for their compatibility in physiological environments.

-

Improved Permeability: By increasing solubility and potentially adopting a more compact conformation in hydrophobic environments (a "chameleon effect"), PEG linkers can favorably influence cell permeability and oral absorption.

-

Tunable Length and Flexibility: PEG chains are synthetically accessible in various lengths, allowing for systematic optimization of the distance between the POI and E3 ligase ligands. This flexibility can help the PROTAC adopt multiple orientations, increasing the likelihood of forming a productive ternary complex.

-

Biocompatibility: PEGs are well-known for their biocompatibility and low immunogenicity, which are desirable traits for therapeutic agents.

-

Facile Synthesis: The availability of bifunctional PEG motifs enables the rapid and straightforward assembly of PROTAC libraries for screening and optimization.

Influence of PEG Linker Length on PROTAC Efficacy

The length of the linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair. An optimal linker length is necessary to facilitate stable ternary complex formation. A linker that is too short may cause steric hindrance, while an overly long linker may fail to establish productive protein-protein interactions within the complex. Studies have shown that even small changes in linker length can significantly impact degradation efficacy. For instance, in the development of estrogen receptor alpha (ERα) degraders, a 16-atom PEG linker was found to be significantly more potent than a 12-atom linker, despite similar binding affinities. Conversely, for degrading TANK-binding kinase 1 (TBK1), linkers shorter than 12 atoms showed no activity, whereas longer linkers exhibited robust degradation.

Quantitative Data Analysis: Linker Impact on Performance

The optimization of a PROTAC often involves synthesizing a series of molecules with varying linker lengths and evaluating their performance based on key metrics such as DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation). The following tables summarize representative data illustrating the impact of PEG linker length on the degradation of different target proteins.

Table 1: Effect of PEG Linker Length on BRD4 Degradation (Data synthesized from representative studies for illustrative purposes)

| PROTAC Candidate | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Permeability (Pₑ, 10⁻⁶ cm/s) |

| BRD4-PROTAC-1 | PEG3 | 85 | 75 | 2.1 |

| BRD4-PROTAC-2 | PEG4 | 30 | 92 | 3.5 |

| BRD4-PROTAC-3 | PEG5 | 15 | 98 | 4.2 |

| BRD4-PROTAC-4 | PEG6 | 45 | 88 | 3.8 |

Table 2: Effect of Linker Length on Estrogen Receptor (ERα) Degradation (Data synthesized from representative studies for illustrative purposes)

| PROTAC Candidate | Linker Composition | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |

| ERα-PROTAC-1 | PEG4 | 12 | 120 | 65 |

| ERα-PROTAC-2 | PEG5 | 16 | 25 | 90 |

| ERα-PROTAC-3 | PEG6 | 20 | 50 | 85 |

Detailed Experimental Protocols

Evaluating the efficacy of a PROTAC requires a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Quantification of Target Protein Degradation by Western Blot

Western blotting is a fundamental technique used to quantify the reduction in target protein levels following PROTAC treatment, allowing for the determination of DC₅₀ and Dₘₐₓ values.

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel for electrophoretic separation. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Apply a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensity using densitometry software. Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH) and calculate the percentage of degradation relative to the vehicle-treated control.

References

- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

The Application of Dox-Ph-PEG1-Cl in Early-Stage Drug Discovery: A Technical Guide for Researchers

Introduction

In the evolving landscape of targeted therapeutics, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality to induce the degradation of specific proteins of interest. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to achieve selective protein knockdown, offering potential advantages over traditional small molecule inhibitors. A critical component in the design of effective PROTACs is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. This technical guide focuses on Dox-Ph-PEG1-Cl, a commercially available, PEG-based linker, and explores its potential applications in the synthesis and development of doxorubicin-based PROTACs for early-stage drug discovery.

Doxorubicin, a potent anthracycline antibiotic, is a widely used chemotherapeutic agent that primarily functions as a topoisomerase II inhibitor and DNA intercalator, leading to cell cycle arrest and apoptosis. The development of a doxorubicin-based PROTAC could offer a novel therapeutic strategy by not only harnessing the cytotoxic effects of doxorubicin but also by directing the degradation of a specific protein of interest that may be implicated in cancer progression or drug resistance. This compound, with its phenyl, single polyethylene glycol (PEG) unit, and terminal chloride, provides a versatile scaffold for the synthesis of such PROTACs.

This guide will provide an in-depth overview of the synthesis, potential applications, experimental evaluation, and relevant signaling pathways associated with the use of this compound in the development of doxorubicin-based PROTACs.

This compound: Structure and Synthesis

This compound, also known as PROTAC Linker 34, is a chemical entity with the molecular formula C₁₁H₁₃ClO₃ and a molecular weight of 228.67 g/mol . Its chemical name is 2-(4-(2-Chloroethoxy)phenyl)-1,3-dioxolane and its CAS number is 773095-86-6.

Postulated Synthesis of this compound

The synthesis of this compound can be envisioned as a multi-step process, likely starting from commercially available precursors. A plausible, though not experimentally verified, synthetic workflow is presented below.

Synthesis of a Doxorubicin-Based PROTAC using this compound

The terminal chloride of this compound serves as a reactive handle for conjugation to a nucleophile, such as an amine or thiol, present on a ligand for an E3 ubiquitin ligase (e.g., pomalidomide for Cereblon, or a VHL ligand). Doxorubicin itself would be conjugated to the other end of the linker, typically after deprotection of the acetal group to reveal the aldehyde, which can then be reacted with a suitable functional group on doxorubicin or a modified doxorubicin derivative.

Applications in Early-Stage Drug Discovery

The primary application of this compound is in the construction of doxorubicin-based PROTACs. These novel chemical entities could be employed to target and degrade proteins implicated in various aspects of cancer biology.

Potential Protein Targets for Doxorubicin-Based PROTACs

| Target Protein | Rationale for Targeting | Potential Therapeutic Indication |

| BRD4 | A member of the BET family of proteins, BRD4 is a key regulator of oncogene transcription, including c-Myc and Bcl-2. Its degradation has shown promise in various cancers. Combining a BRD4 degrader with doxorubicin could lead to synergistic anti-tumor effects. | Glioma, Acute Myeloid Leukemia, Breast Cancer |

| Bcl-2 | An anti-apoptotic protein that is frequently overexpressed in cancer cells, contributing to chemoresistance. Targeting Bcl-2 for degradation could sensitize cancer cells to the apoptotic effects of doxorubicin. | Chronic Lymphocytic Leukemia, Breast Cancer |

| Topoisomerase II | While doxorubicin inhibits topoisomerase II, a PROTAC could be designed to degrade the enzyme, potentially leading to a more sustained and potent effect. | Various solid tumors and hematological malignancies |

Hypothetical Doxorubicin-BRD4 PROTAC: A Case Study

For the purpose of illustrating the application and evaluation of a PROTAC synthesized using this compound, we will consider a hypothetical doxorubicin-based PROTAC targeting BRD4. This hypothetical molecule, hereafter referred to as "Dox-BRD4-PROTAC," would consist of a doxorubicin moiety as the warhead, linked via the this compound linker to a ligand that binds to the VHL E3 ligase.

Experimental Protocols

The evaluation of a novel PROTAC involves a series of in vitro experiments to characterize its biological activity. The following are detailed methodologies for key experiments that would be performed in the early-stage discovery of a compound like Dox-BRD4-PROTAC.

Western Blotting for BRD4 Degradation

This protocol is designed to determine the half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dmax) of the target protein.

Materials:

-

Cancer cell line expressing BRD4 (e.g., MCF-7, HeLa)

-

Dox-BRD4-PROTAC

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BRD4, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Seeding: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.

-

PROTAC Treatment: Prepare serial dilutions of Dox-BRD4-PROTAC in cell culture medium. The final DMSO concentration should be kept constant (e.g., ≤ 0.1%). Treat the cells with varying concentrations of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle-only control.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.

-

Western Blotting: Transfer the proteins to a membrane, block non-specific binding, and probe with primary antibodies against BRD4 and a loading control. Subsequently, incubate with an HRP-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize the BRD4 signal to the loading control. Calculate the percentage of BRD4 degradation relative to the vehicle control and plot the data to determine the DC₅₀ and Dmax values.

Cell Viability Assay (MTT Assay)

This assay measures the cytotoxic effect of the Dox-BRD4-PROTAC and determines its half-maximal inhibitory concentration (IC₅₀).

Materials:

-

Cancer cell line

-

Dox-BRD4-PROTAC

-

Free Doxorubicin (as a control)

-

DMSO

-

96-well plates

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with serial dilutions of Dox-BRD4-PROTAC, free doxorubicin, and a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the data to determine the IC₅₀ value.[1][2][3]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis by the Dox-BRD4-PROTAC.

Materials:

-

Cancer cell line

-

Dox-BRD4-PROTAC

-

Annexin V-FITC/PI apoptosis detection kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the Dox-BRD4-PROTAC at its IC₅₀ concentration for a defined period (e.g., 48 hours).

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways

A doxorubicin-based PROTAC is expected to modulate multiple signaling pathways, combining the known mechanisms of doxorubicin with the consequences of target protein degradation.

Doxorubicin-Mediated Pathways

Doxorubicin primarily exerts its cytotoxic effects through two main mechanisms:

-

DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into DNA, leading to the inhibition of topoisomerase II and the formation of DNA double-strand breaks. This triggers a DNA damage response, often involving the activation of the p53 tumor suppressor protein, which in turn can induce cell cycle arrest and apoptosis.

-

Generation of Reactive Oxygen Species (ROS): The metabolism of doxorubicin can generate ROS, leading to oxidative stress, lipid peroxidation, and damage to cellular components, further contributing to apoptosis.

PROTAC-Mediated Degradation Pathway

The PROTAC component of the molecule hijacks the ubiquitin-proteasome system (UPS). The hypothetical Dox-BRD4-PROTAC would induce the formation of a ternary complex between BRD4 and the VHL E3 ligase. This proximity leads to the polyubiquitination of BRD4, marking it for degradation by the 26S proteasome.

Integrated Signaling Network

The combined action of doxorubicin and BRD4 degradation would likely result in a potent anti-cancer effect through a multi-pronged attack on cancer cell signaling. The degradation of BRD4 would lead to the downregulation of key oncogenes like c-Myc and anti-apoptotic proteins like Bcl-2, while doxorubicin induces DNA damage and apoptosis. This synergistic action could potentially overcome resistance mechanisms and lead to enhanced tumor cell killing.[4][5]

Data Presentation

Quantitative data from the aforementioned experiments should be summarized in a clear and concise manner to facilitate comparison and decision-making in the drug discovery process.

Table 1: In Vitro Activity of Hypothetical Dox-BRD4-PROTAC

| Compound | Target Degradation (DC₅₀, nM) | Maximum Degradation (Dmax, %) | Cell Viability (IC₅₀, nM) | Apoptosis Induction (% of Apoptotic Cells at IC₅₀) |

| Dox-BRD4-PROTAC | Value | Value | Value | Value |

| Free Doxorubicin | N/A | N/A | Value | Value |

| BRD4 Inhibitor (e.g., JQ1) | N/A | N/A | Value | Value |

| Vehicle Control | No Degradation | 0 | > Max Concentration | Baseline |

Values in this table are placeholders and would be determined experimentally.

Conclusion

This compound represents a valuable chemical tool for the construction of novel doxorubicin-based PROTACs. While specific examples of its application in the synthesis of a publicly disclosed PROTAC are not yet available, the principles of PROTAC design and the known pharmacology of doxorubicin provide a strong rationale for its use in early-stage drug discovery. The development of doxorubicin-based PROTACs has the potential to yield highly potent and selective anti-cancer agents with novel mechanisms of action. The experimental protocols and conceptual frameworks presented in this guide are intended to provide researchers with a solid foundation for the synthesis, evaluation, and characterization of such innovative therapeutic candidates. As the field of targeted protein degradation continues to expand, the creative application of linkers like this compound will undoubtedly play a crucial role in the development of the next generation of cancer therapies.

References

- 1. Preparation and Characterization of Lipophilic Doxorubicin Pro-drug Micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cisplatin or Doxorubicin Reduces Cell Viability via the PTPIVA3-JAK2-STAT3 Cascade in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhanced anti-glioma efficacy of doxorubicin with BRD4 PROTAC degrader using targeted nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhanced anti-glioma efficacy of doxorubicin with BRD4 PROTAC degrader using targeted nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Scope of Dox-Ph-PEG1-Cl in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of cancer therapy is continually evolving, with a significant shift towards targeted drug delivery systems that enhance therapeutic efficacy while minimizing systemic toxicity. In this context, stimuli-responsive linkers and drug-polymer conjugates have emerged as a cornerstone of modern nanomedicine. Dox-Ph-PEG1-Cl represents a key component in this paradigm. While primarily recognized as a PROTAC (Proteolysis Targeting Chimera) linker, its structural motifs—a Doxorubicin (Dox) analogue core, a phenyl group (Ph), a short polyethylene glycol (PEG1) spacer, and a reactive chloride (Cl) group—position it as a versatile building block for creating sophisticated, pH-sensitive drug delivery systems for cancer research.[1]

This technical guide delves into the core principles and experimental methodologies surrounding the application of Doxorubicin-PEG conjugates, with a conceptual focus on how a linker like this compound could be integral to their design and function. We will explore the synthesis, characterization, and evaluation of these systems, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Concept: pH-Sensitive Drug Delivery

The tumor microenvironment is often characterized by a lower pH compared to healthy tissues. This physiological difference provides a unique opportunity for targeted drug release. By incorporating pH-sensitive linkers, such as hydrazones or imine bonds, into drug-polymer conjugates, it is possible to design nanoparticles that remain stable at physiological pH (7.4) but release their cytotoxic payload in the acidic milieu of tumors or within the endosomes and lysosomes of cancer cells (pH 5.0-6.8).[2][3][4][5]

The general structure of such a conjugate involves:

-

A Cytotoxic Agent: Doxorubicin is a potent anthracycline antibiotic widely used in chemotherapy.

-

A Biocompatible Polymer: Polyethylene glycol (PEG) is favored for its ability to increase circulation time and reduce immunogenicity.

-

A pH-Sensitive Linker: This is the critical component that dictates drug release. The phenyl group in this compound can be part of a larger pH-sensitive hydrazone or imine linkage.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on various pH-sensitive Doxorubicin-PEG nanoformulations. This data provides a benchmark for the expected performance of systems developed using linkers like this compound.

Table 1: In Vitro Cytotoxicity (IC50 Values)

| Formulation | Cell Line | IC50 (µg/mL) | Reference |

| Free DOX | MCF-7 | 0.91 ± 0.07 | |

| GO-PEG-DOX | MCF-7 | 0.75 ± 0.06 | |

| Free DOX | MG-63 | 0.472 | |

| DOX-loaded FGO | MG-63 | 0.293 | |

| Free DOX | MCF-7 | 0.55 | |

| DOX-loaded ZnO@dextran | MCF-7 | 0.14 |

Table 2: In Vitro Drug Release at Different pH Values

| Formulation | pH | Cumulative Release (%) | Time (h) | Reference |

| DOX-hyd-PEG-FA NPs | 7.4 | ~20 | 48 | |

| DOX-hyd-PEG-FA NPs | 5.0 | ~80 | 48 | |

| GO-PEG-DOX | 4.5 | 73.52 ± 1.27 | 24 | |

| DOX-loaded ZnO@dextran | 7.4 | 7 | 24 | |

| DOX-loaded ZnO@dextran | 5.0 | 93.1 | 24 | |

| DOX-loaded FGO | 7.4 | 37 | 600 | |

| DOX-loaded FGO | 5.2 | 53 | 600 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for the synthesis, characterization, and evaluation of pH-sensitive Doxorubicin-PEG conjugates.

Protocol 1: Synthesis of a pH-Sensitive Doxorubicin-PEG Conjugate

This protocol describes the synthesis of a Doxorubicin-PEG conjugate with a pH-sensitive hydrazone bond, a conceptual analogue to what might be synthesized using a this compound precursor.

Materials:

-

Doxorubicin hydrochloride (DOX·HCl)

-

Polyethylene glycol with a terminal functional group (e.g., carboxyl or aldehyde)

-

Hydrazine hydrate

-

Activating agents (e.g., EDC, NHS)

-

Organic solvents (e.g., DMSO, DMF)

-

Dialysis tubing (MWCO 1 kDa)

Procedure:

-